5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic Acid
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Overview
Description
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
Thiazoles can be synthesized through several artificial paths and varied physico-chemical factors . For instance, aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .
Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Chemical Reactions Analysis
On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiazoles can vary. For instance, free thiazole is a light-yellow liquid with an odor similar to pyridine .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including the compound , have been found to exhibit antimicrobial properties . This makes them useful in the development of new antimicrobial agents.
Antiretroviral Activity
Some thiazole derivatives have been used in the development of antiretroviral drugs . For example, Ritonavir, an antiretroviral medication used to treat and prevent the HIV/AIDS, contains a thiazole moiety .
Antifungal Activity
Thiazole derivatives have also been used in the development of antifungal medications . For instance, Abafungin, a topical antifungal medication used to treat skin infections, contains a thiazole ring .
Anticancer Activity
Thiazole derivatives have shown potential in the development of anticancer drugs . Tiazofurin, an anticancer drug, contains a thiazole moiety .
Anti-inflammatory Activity
Thiazole derivatives have been found to exhibit anti-inflammatory properties . This makes them useful in the development of new anti-inflammatory drugs.
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the development of drugs for the treatment of Alzheimer’s disease .
Antihypertensive Activity
Thiazole derivatives have been found to exhibit antihypertensive properties . This makes them useful in the development of new antihypertensive drugs.
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant properties . This makes them useful in the development of new antioxidant drugs.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to different biological effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been shown to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been shown to exhibit various biological effects, such as analgesic and anti-inflammatory activities .
Action Environment
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Future Directions
properties
IUPAC Name |
5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c1-3-4(6(8)9)5(10-2)7-11-3/h1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFLOFPBDHTWCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic Acid |
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